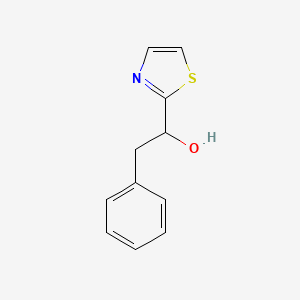
(R)-2-phenyl-1-(thiazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-phenyl-1-(thiazol-2-yl)ethanol is a chiral compound that features a phenyl group and a thiazole ring attached to an ethanol backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenyl-1-(thiazol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and thiazole.
Formation of Intermediate: The phenylacetic acid is first converted to an intermediate compound through a series of reactions, such as esterification and reduction.
Coupling Reaction: The intermediate is then coupled with thiazole under specific conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-phenyl-1-(thiazol-2-yl)ethanol may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to increase yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-phenyl-1-(thiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl or thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Substituted phenyl or thiazole derivatives.
Applications De Recherche Scientifique
®-2-phenyl-1-(thiazol-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-phenyl-1-(thiazol-2-yl)ethanol involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-phenyl-1-(thiazol-2-yl)ethanol: The enantiomer of the compound with different biological activities.
2-phenyl-1-(thiazol-2-yl)ethanone: A related compound with a ketone group instead of a hydroxyl group.
2-phenyl-1-(thiazol-2-yl)ethane: A reduced form of the compound without the hydroxyl group.
Uniqueness
®-2-phenyl-1-(thiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both phenyl and thiazole rings, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-phenyl-1-(1,3-thiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMNNNUMCSZLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)





![8-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B12095038.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)






